2-Azabicyclo[2.2.1]hept-5-ene
Overview
Description
Synthesis Analysis
The synthesis of 2-Azabicyclo[2.2.1]hept-5-ene and its enantiomers involves bioresolution approaches utilizing lactamase catalyzed resolution of the racemic material. Efficient enzymes from wild-type strains have been discovered, which enable the synthesis of both isomers of this compound. This method remains one of the most efficient for preparing such synthons (Holt-Tiffin, 2009).
Molecular Structure Analysis
The molecular structure of 2-Azabicyclo[2.2.1]hept-5-ene derivatives has been elucidated through various spectroscopic techniques. For instance, the relative and absolute configurations of diastereoisomeric 2-substituted 2-Azabicyclo[2.2.1]hept-5-enes were determined using 1H, 1H-ROESY experiments and crystal structure analysis (Pombo-Villar et al., 1993).
Chemical Reactions and Properties
2-Azabicyclo[2.2.1]hept-5-ene compounds exhibit interesting chemical reactivity. For example, an unexpected intramolecular cyclization was reported during the reaction of furfurylamine with maleimides, leading to the efficient synthesis of the 7-oxa-2-azabicyclo[2.2.1]hept-5-ene skeleton. This showcases the compound's potential in green chemistry applications (Puerto Galvis & Kouznetsov, 2013).
Physical Properties Analysis
Physical properties such as solubility, melting point, and boiling point are crucial for understanding the behavior of 2-Azabicyclo[2.2.1]hept-5-ene in various solvents and conditions. These properties are determined through empirical studies and contribute to the compound's applicability in synthesis and formulation processes.
Chemical Properties Analysis
The chemical properties of 2-Azabicyclo[2.2.1]hept-5-ene, including its reactivity with different chemical agents, stability under various conditions, and potential for functionalization, are of great interest. For instance, the addition of molecular fluorine to derivatives of this compound has been explored, resulting in the synthesis of difluorinated carbocyclic nucleosides, highlighting the compound's versatility in organic synthesis (Toyota et al., 1995).
Scientific Research Applications
Biocatalytic Resolution and Synthon Applications
2-Azabicyclo[2.2.1]hept-5-ene, commonly known as Vince lactam, plays a significant role in the biocatalytic resolution processes in the pharmaceutical industry. γ-Lactamases, a class of enzymes, are utilized for the kinetic resolution of racemic Vince lactam, producing optically pure enantiomers. These enantiomers and their hydrolytic products are crucial intermediates for developing carbocyclic nucleoside medicines, such as the FDA-approved drugs peramivir and abacavir (Zhu & Zheng, 2018). Additionally, the enantiomers of Vince lactam are highly versatile synthons used in a growing number of drug candidates, with bioresolution approaches utilizing lactamase-catalyzed resolution being particularly efficient (Holt-Tiffin, 2009).
Antibacterial Agents and β-Lactamase Inhibitors
A series of 6-azabicyclo[3.2.0]hept-2-ene compounds, related to Vince lactam, were synthesized and evaluated for their antimicrobial potency and β-lactamase inhibition activity. Some of these compounds showed efficacy as β-lactamase inhibitors, suggesting potential applications in antibacterial treatments (Singh & Cooper, 1994).
Synthesis and Structural Studies
The synthesis and structural analysis of Vince lactam derivatives have been extensively studied. For instance, the absolute configuration of 2-substituted Vince lactam was determined using spectroscopic methods and crystal structure analysis (Pombo-Villar et al., 1993). Furthermore, a practical enzymatic procedure for resolving N-substituted Vince lactam was developed, providing an approach for preparing enantiomerically pure N-substituted γ-lactams (Mahmoudian et al., 1999).
Pharmaceutical and Chemical Synthesis
Vince lactam derivatives have been used in the synthesis of various pharmaceutical compounds. For example, reductive Heck coupling of N-protected Vince lactam derivatives led to the synthesis of epibatidine isomers, demonstrating their utility in the creation of complex molecular structures (Cox & Malpass, 1999). Additionally, Vince lactam has been used as a synthon for single-enantiomer carbocyclic nucleosides, highlighting its versatility in synthetic organic chemistry (Taylor et al., 1993).
Molecular Modifications and Rearrangements
Various studies have explored the molecular modifications and rearrangements of Vince lactam derivatives. For instance, a study on the synthesis of enantiopure (+)-N-Boc-7-azabicyclo[2.2.1]heptan-2-one utilized an asymmetric desymmetrization protocol, demonstrating the compound's utility in the synthesis of natural (−)-epibatidine (Pandey et al., 2001). Similarly, the lipase-catalyzed asymmetric synthesis of optically active Vince lactam derivatives has been reported, further illustrating the compound's potential in chiral chemistry (Nakano et al., 1994).
Safety And Hazards
Future Directions
The phosphorylation of 2-azabicyclo[2.2.1]hept-5-ene and 2-hydroxy-2-azabicyclo[2.2.1]hept-5-ene systems represents a significant area of study . The unexpected intramolecular cyclization during the reaction of furfurylamine with maleimides opens up new possibilities for the efficient green synthesis of the 7-oxa-2-azabicyclo[2.2.1]hept-5-ene skeleton .
properties
IUPAC Name |
2-azabicyclo[2.2.1]hept-5-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N/c1-2-6-3-5(1)4-7-6/h1-2,5-7H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFWYFYRULFDQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNC1C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30985275 | |
Record name | 2-Azabicyclo[2.2.1]hept-5-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30985275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azabicyclo[2.2.1]hept-5-ene | |
CAS RN |
6671-85-8 | |
Record name | 2-Azabicyclo(2.2.1)hept-5-ene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006671858 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Azabicyclo[2.2.1]hept-5-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30985275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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